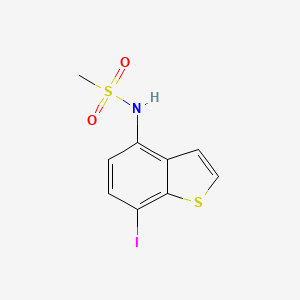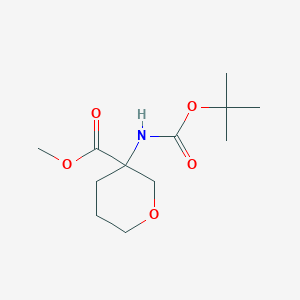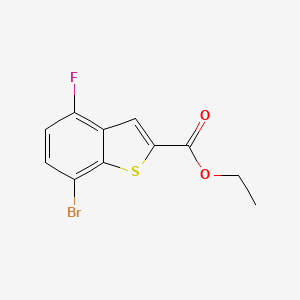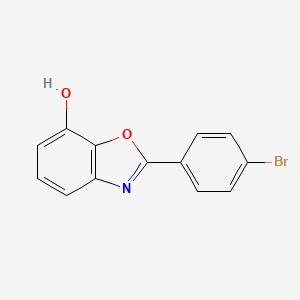
6-Bromo-2-fluoronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-fluoronicotinamide is a chemical compound with the molecular formula C6H4BrFN2O and a molecular weight of 219.01 g/mol It is a derivative of nicotinamide, featuring bromine and fluorine substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoronicotinamide typically involves the bromination and fluorination of nicotinamide derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-fluoronicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating the biological activity of nicotinamide derivatives.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-fluoronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2-fluoropyridine-3-carboxamide
- 6-Bromo-2-fluoro-3-pyridinecarboxamide
- 6-Bromo-2-fluoronicotinamid
Comparison: 6-Bromo-2-fluoronicotinamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its reactivity and binding interactions in various applications .
Eigenschaften
Molekularformel |
C6H4BrFN2O |
|---|---|
Molekulargewicht |
219.01 g/mol |
IUPAC-Name |
6-bromo-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4BrFN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) |
InChI-Schlüssel |
DSBILMGLKQKPCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(=O)N)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13898479.png)
![Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13898486.png)


![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13898509.png)

![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)

![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)
![[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride](/img/structure/B13898528.png)


